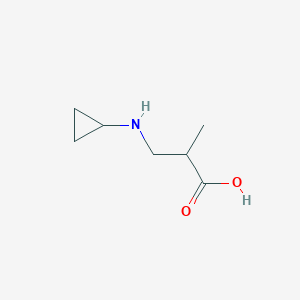![molecular formula C8H15NO2 B13504578 rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is a complex organic compound belonging to the class of furo[2,3-c]pyrroles This compound is characterized by its unique hexahydro structure and the presence of a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrole compounds.
Applications De Recherche Scientifique
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxymethyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole
- Rel-(3s,3as,6as)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole
- Rel-(3r,3as,6as)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole
Uniqueness
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is unique due to its specific stereochemistry and the presence of the methoxymethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-2-3-11-7(8)4-9-5-8/h7,9H,2-6H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
CHHYVXFYKYNENK-JGVFFNPUSA-N |
SMILES isomérique |
COC[C@]12CCO[C@H]1CNC2 |
SMILES canonique |
COCC12CCOC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
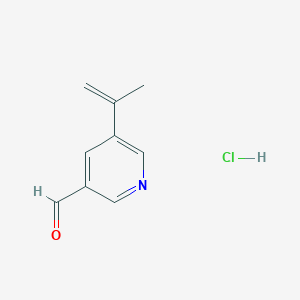
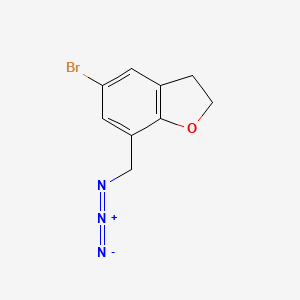
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
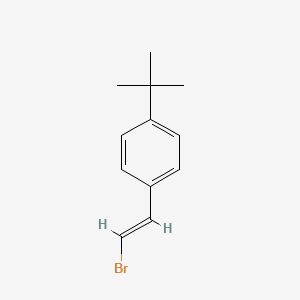
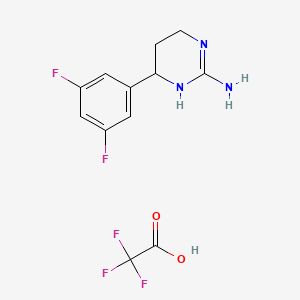

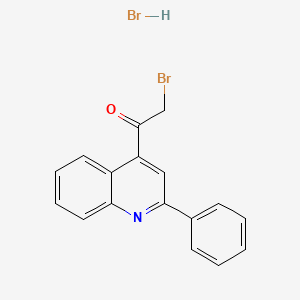
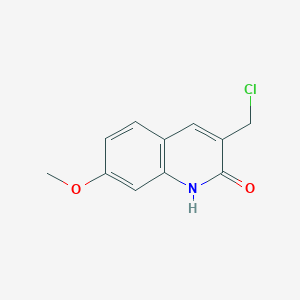
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
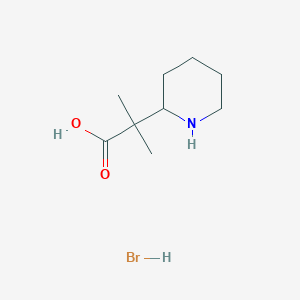

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
